5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as F-MOC, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. F-MOC has a unique structure that makes it a promising candidate for developing new drugs, sensors, and other functional materials.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not well understood, but it is believed to interact with specific targets in cells, such as enzymes and receptors. 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters in the brain. 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in modulating various cellular processes.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of enzymes and receptors. In vivo studies have demonstrated that 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can improve cognitive function, reduce anxiety and depression, and alleviate pain.
Advantages and Limitations for Lab Experiments
5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and versatility. 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be easily synthesized and modified to suit different research needs. However, 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Researchers should take precautions when handling 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and consider alternative compounds for certain applications.
Future Directions
There are several future directions for research on 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, including:
1. Developing new drug candidates based on 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole for treating various diseases, such as cancer and Alzheimer's disease.
2. Investigating the mechanism of action of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and identifying its specific targets in cells.
3. Developing new fluorescent probes based on 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole for imaging and tracking cellular processes.
4. Developing new functional materials based on 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole for applications in electronics, sensors, and other fields.
5. Conducting more in vivo studies to further understand the physiological effects of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and its potential for clinical applications.
Conclusion:
In conclusion, 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, or 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, is a promising compound with a unique structure that has been widely studied for its potential applications in various fields. 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, and it has been investigated as a potential drug candidate, fluorescent probe, and building block for functional materials. Further research on 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 2-fluorobenzoic acid with 4-methylphenylhydrazine, followed by cyclization with phosphorus oxychloride. Another approach involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylhydrazine, followed by cyclization with sodium methoxide. Both methods have been reported to yield high purity and yield of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been used in various scientific research applications, including drug discovery, fluorescent labeling, and materials science. In drug discovery, 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been investigated as a potential drug candidate for treating cancer, Alzheimer's disease, and other neurological disorders. 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been used as a fluorescent probe for labeling proteins and nucleic acids, allowing for the visualization and tracking of cellular processes. In materials science, 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been utilized as a building block for developing functional materials, such as organic semiconductors and sensors.
properties
IUPAC Name |
5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQMBRWIZKJWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.